Disulfane

Description

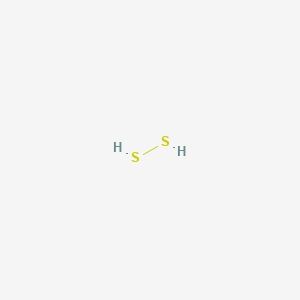

Structure

3D Structure

Properties

InChI |

InChI=1S/H2S2/c1-2/h1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGNESOTFCXPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

SS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-06-4 (Parent) | |

| Record name | Hydrogen sulfide (H2S2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10158844 | |

| Record name | Hydrogen sulfide (H2S2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-07-1 | |

| Record name | Hydrogen disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen sulfide (H2S2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen sulfide (H2S2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydroxydisulfane: A Technical Whitepaper on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxydisulfane (H₂O₂S₂), also known as hypodithionous acid, is an intriguing yet understudied inorganic sulfur oxyacid. Its unique HO-S-S-OH structure presents potential for novel chemical and biological applications. However, a comprehensive understanding of its physicochemical properties has been hampered by its inherent instability. This technical guide synthesizes the current knowledge on dihydroxythis compound, providing a detailed overview of its known properties, a proposed experimental workflow for its synthesis and characterization, and a discussion of its potential, albeit largely unexplored, biological significance. The lack of extensive experimental data is a recurring theme, highlighting critical areas for future research.

Core Physicochemical Properties

Dihydroxythis compound is a reduced sulfur oxyacid where sulfur exists in a formal oxidation state of +1.[1] It is an isomer of thiosulfurous acid but is considered to be lower in energy.[1] The structural formula is HO-S-S-OH, with the atoms arranged in a chain.[1]

Table 1: Physicochemical Data of Dihydroxythis compound

| Property | Value | Source |

| Molecular Formula | H₂O₂S₂ | [1] |

| Molecular Weight | 98.13 g·mol⁻¹ | [1] |

| Structure | HO-S-S-OH | [1] |

| Calculated S-S Bond Length | 2.013 Å | [1] |

| Calculated O-S Bond Length | 1.645 Å | [1] |

| Calculated H-O Bond Length | 0.943 Å | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Stability

Synthesis

The primary method reported for the synthesis of pure dihydroxythis compound is the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) at low temperatures.[1]

Reaction: H₂S + SO₂ → H₂S₂O₂[1]

This reaction is typically carried out at -70 °C in a dichlorodifluoromethane solvent.[1]

Stability

Dihydroxythis compound is known to be a labile compound. It is suggested that it may exist in equilibrium with its isomer, thiosulfurous acid.[1] Due to its instability, obtaining precise experimental data on its physical properties has been challenging.

Experimental Protocols

Synthesis Protocol

-

Apparatus Setup: A three-necked flask equipped with a gas inlet, a gas outlet connected to a trapping system, and a low-temperature thermometer is assembled. The apparatus must be thoroughly dried to prevent unwanted side reactions.

-

Solvent Introduction: Dichlorodifluoromethane is condensed into the reaction flask, and the flask is cooled to -70 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reactant Addition: Gaseous hydrogen sulfide and sulfur dioxide are bubbled through the cold solvent at a controlled rate. The molar ratio of the reactants should be carefully monitored.

-

Reaction Monitoring: The reaction progress can be monitored by observing any color changes or precipitate formation.

-

In-situ Analysis: Due to the instability of the product, it is crucial to perform characterization in-situ at low temperatures.

Characterization Methods

-

Raman Spectroscopy: Low-temperature Raman spectroscopy would be a primary tool for structural confirmation. The S-S and S-O stretching frequencies would provide key diagnostic peaks.

-

UV-Vis Spectroscopy: The electronic transitions of the S-S bond could be investigated using low-temperature UV-Vis spectroscopy to determine the absorbance maximum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature ¹H NMR spectroscopy could be used to confirm the presence of the hydroxyl protons.

-

Mass Spectrometry: While challenging for an unstable molecule, techniques like cryo-electrospray ionization mass spectrometry could potentially be used to determine the molecular weight and fragmentation pattern.

Biological Significance and Signaling Pathways

There is currently a significant lack of information regarding the biological activity and signaling pathways specifically for dihydroxythis compound. The majority of research on the biological roles of disulfides has focused on organic compounds, such as diallyl disulfide from garlic.

Given its inorganic nature and potential reactivity, dihydroxythis compound could theoretically interact with biological systems in several ways:

-

Redox Signaling: As a sulfur-containing compound, it could potentially participate in redox signaling pathways, although this is purely speculative.

-

Interaction with Thiol-Containing Molecules: The disulfide bond in dihydroxythis compound might be susceptible to cleavage by biological thiols like glutathione, potentially impacting cellular redox balance.

The relationship of dihydroxythis compound to its isomer and potential decomposition products is a key aspect of its chemistry.

Future Directions and Conclusion

The study of dihydroxythis compound is still in its infancy. The significant gaps in the experimental data for its fundamental physicochemical properties, such as melting point, boiling point, solubility, and pKa, represent a major hurdle to a more complete understanding of this molecule. Future research should focus on:

-

Development of robust synthetic and purification protocols: Enabling the isolation of dihydroxythis compound in a stable form, even if for short periods, would be a major breakthrough.

-

Comprehensive experimental characterization: A systematic study to determine its key physical and chemical properties is essential.

-

Investigation of its biological activity: Once a stable form is accessible, its interaction with biological systems, particularly its potential role in redox signaling, should be explored.

References

role of disulfane in protein structure and stability

An In-depth Technical Guide on the Role of Disulfane in Protein Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein persulfidation, the formation of a this compound (R-SSH) bond at a cysteine residue, is an evolutionarily conserved post-translational modification pivotal in cellular signaling and redox homeostasis. Mediated primarily by hydrogen sulfide (H₂S), this modification is now recognized not as a permanent structural stabilizer akin to a disulfide bond, but as a dynamic regulatory switch. Persulfidation alters protein function, protects cysteine thiols from irreversible oxidation, and modulates critical signaling pathways. This guide provides a comprehensive overview of the chemical biology of protein disulfanes, their impact on protein function, detailed experimental protocols for their detection, and their role in key signaling pathways. While the transient and regulatory nature of persulfidation means that its contribution to a protein's thermodynamic stability is not a primary focus of current research, its role in functional stability under oxidative stress is profound.

Introduction to Protein Disulfanes (Persulfidation)

A this compound in the context of proteins, more commonly referred to as a persulfide, is formed by the addition of a sulfur atom to the thiol group of a cysteine residue (R-SH), resulting in a persulfide group (R-SSH).[1][2] This modification is a key mechanism through which the gasotransmitter hydrogen sulfide (H₂S) exerts its biological effects.[3] Unlike the well-characterized disulfide bond (R-S-S-R') which covalently links two cysteine residues and is a major contributor to the thermodynamic stability of extracellular proteins, the this compound is a transient modification that acts as a redox-sensitive switch.[1][4]

Chemical Properties of Disulfanes:

-

Acidity: Persulfides are significantly more acidic than their corresponding thiols. The pKa of a cysteine persulfide is estimated to be around 4.3-5.5, which is about 3-4 units lower than that of a typical cysteine thiol.[3] This means that at physiological pH, the persulfide group exists predominantly in its anionic form (R-SS⁻), making it a potent nucleophile.[3]

-

Reactivity: The persulfide group is both a better nucleophile and a better electrophile than a thiol group.[2][3] This enhanced reactivity allows it to react rapidly with oxidants like hydrogen peroxide and peroxynitrite, often orders of magnitude faster than the corresponding thiol.[3] This property is central to its protective role against oxidative damage.

-

Formation: Protein persulfidation is an oxidative modification. Thermodynamically, H₂S cannot directly react with a reduced cysteine thiol to form a persulfide.[2][5] Instead, formation occurs through several proposed mechanisms:

-

Reaction with an oxidized cysteine: H₂S can react with a cysteine sulfenic acid (R-SOH) to form a persulfide.[2][3]

-

Reaction with disulfides: H₂S can react with a disulfide bond to yield a persulfide and a thiol.[3]

-

Reaction with S-nitrosothiols: H₂S can react with S-nitrosothiols (R-SNO) to form persulfides.[2]

-

Role in Protein Structure and Stability

The role of disulfanes in protein stability differs fundamentally from that of disulfide bonds.

-

Disulfide Bonds: These are strong covalent cross-links that significantly increase the thermodynamic stability of a protein's tertiary and quaternary structure. They do this primarily by decreasing the conformational entropy of the unfolded state, making the folded state more favorable. This stabilization is crucial for proteins that function in the oxidizing extracellular environment.

-

This compound (Persulfide) Bonds: There is currently a lack of quantitative data in the scientific literature regarding the effect of persulfidation on the thermodynamic stability of proteins, such as changes in melting temperature (Tₘ) or the Gibbs free energy of folding (ΔG). This is likely because persulfides are highly dynamic and transient modifications, not intended to be permanent structural fixtures. Their primary role is not to lock a protein into a stable conformation but to modulate its function and protect it from damage.

The "stability" conferred by persulfidation is one of functional stability under oxidative stress . By reacting with oxidants, the persulfide group shields the cysteine thiol from irreversible oxidation to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, which would lead to a loss of protein function.[1][6] The persulfide can be readily reduced back to a thiol, allowing the protein to maintain its function once the oxidative stress has passed.

Role in Protein Function and Signaling

Persulfidation acts as a molecular switch that can turn protein function "on" or "off" or modify its activity.

Case Study: Regulation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. This keeps the antioxidant response dormant.

Upon oxidative or electrophilic stress, or in the presence of H₂S, specific cysteine residues on Keap1 are modified. H₂S has been shown to persulfidate Keap1, particularly at cysteine 151 (Cys151).[7][8] This modification induces a conformational change in Keap1, causing it to release Nrf2.[8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, initiating their transcription.[9][10] This leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

Case Study: Regulation of Glycolysis by GAPDH Persulfidation

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis. It is also a major target of redox modifications, including persulfidation at its catalytic cysteine (Cys152).[3][11] Under conditions of oxidative stress, the modification of this cysteine residue can inhibit GAPDH's glycolytic activity.[11][12] This inhibition serves as a metabolic switch, diverting the metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP).[11] The PPP is crucial for generating NADPH, the primary cellular reductant required to regenerate antioxidants like glutathione and thioredoxin, thus helping the cell to combat oxidative stress.[11] Some studies suggest that persulfidation of GAPDH can actually increase its enzymatic activity, highlighting the complex and context-dependent nature of this modification.[3]

Experimental Protocols for this compound Detection

Detecting persulfides is challenging due to their transient nature and similar reactivity to thiols.[13][14] Several methods have been developed to selectively label and identify persulfidated proteins.

The Dimedone-Switch Method

This method leverages the unique reactivity of persulfides to enable their selective labeling.[15][16] It is suitable for in-gel fluorescence detection and proteomic analysis by mass spectrometry.[15]

Principle:

-

Blocking: All reactive cysteine species (thiols, persulfides, sulfenic acids) and amines are initially blocked with 4-chloro-7-nitrobenzofurazan (NBF-Cl).[17] The reaction with persulfides forms a mixed disulfide (R-S-S-NBF).

-

Switching: A dimedone-based probe is added. This probe selectively displaces the NBF group from the persulfide-NBF adduct, effectively "switching" the tag onto the original persulfide site.[17] Thiol-NBF and sulfenic acid-NBF adducts do not react.

-

Detection: The dimedone probe can be tagged with biotin for affinity purification or a fluorophore for in-gel visualization.[17]

Detailed Protocol Workflow:

-

Protein Extraction: Lyse cells or tissues in a buffer containing NBF-Cl (e.g., 20 mM) to immediately block all reactive groups and prevent post-lysis artifacts.

-

Removal of Excess NBF-Cl: Remove excess blocking reagent by protein precipitation (e.g., with acetone) or gel filtration.

-

Tag-Switch Reaction: Resuspend the protein pellet in a buffer containing the dimedone-based probe (e.g., 1 mM DAz-2, a clickable dimedone analog). Incubate to allow the switch reaction to occur.

-

Click Chemistry (for DAz-2): If using a clickable probe, perform a copper-catalyzed click reaction to attach a fluorescent reporter (e.g., Cy5-alkyne) or a biotin tag (e.g., Biotin-alkyne).

-

Analysis:

-

In-gel Fluorescence: Separate proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.[13]

-

Mass Spectrometry: If a biotin tag was used, enrich the labeled proteins/peptides using streptavidin beads. Digest the enriched proteins, and analyze the resulting peptides by LC-MS/MS to identify the persulfidated proteins.[16]

-

Low-pH Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic platform is designed for the site-specific mapping and quantification of persulfides and reactive thiols in parallel.[3]

Principle: This method exploits the significantly lower pKa of persulfides compared to thiols.[18] At a low pH (e.g., 5.0), persulfides remain largely deprotonated and highly nucleophilic, while most thiols are protonated and less reactive.[3][18] A thiol-reactive probe is used under these conditions to preferentially label the persulfides.

Detailed Protocol Workflow:

-

Sample Preparation: Lyse cells or tissues and adjust the protein lysate to a low pH (e.g., 5.0).

-

Labeling: Treat the lysate with a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), which contains an alkyne handle for click chemistry.[19][20] At low pH, IPM will preferentially react with the more nucleophilic persulfides.

-

Digestion: Digest the labeled proteome into peptides using an enzyme like trypsin.

-

Isotopic Tagging: Use click chemistry to attach isotopically "light" or "heavy" azido-biotin tags to the IPM-labeled peptides from control and treated samples, respectively.[21] These tags often contain a photocleavable linker.

-

Enrichment: Combine the light and heavy labeled peptide samples and enrich the biotinylated peptides using streptavidin beads.

-

Mass Spectrometry: Release the bound peptides (e.g., by photocleavage) and analyze them by LC-MS/MS.

-

Quantification: The relative abundance of persulfidation at a specific site can be determined by comparing the signal intensities of the light and heavy isotopic peptide pairs.[21] A mass shift corresponding to an extra sulfur atom (+32 Da) on the identified peptide confirms it was a persulfide.[3]

Conclusion and Future Directions

The study of protein disulfanes has unveiled a new layer of complexity in redox signaling and the regulation of protein function. It is now clear that persulfidation is a critical post-translational modification that allows cells to respond to oxidative stress and modulate metabolic pathways. While disulfanes do not appear to function as long-term structural stabilizers in the same way as disulfide bonds, they are essential for maintaining the functional integrity of proteins in a dynamic redox environment.

Future research will likely focus on several key areas:

-

Improving Detection Methods: Developing more sensitive and specific methods to quantify persulfidation at the single-cell level and in real-time.[3]

-

Identifying "Persulfidases": Identifying the enzymes responsible for forming and removing persulfide modifications to understand the regulatory networks that control this PTM.[3]

-

Structural and Biophysical Characterization: While challenging due to their transient nature, biophysical studies on stabilized persulfidated proteins could provide insights into localized conformational changes and their impact on protein-protein interactions.

-

Therapeutic Potential: Targeting protein persulfidation pathways holds promise for developing new therapies for diseases associated with oxidative stress and dysregulated H₂S signaling, including neurodegenerative diseases, cardiovascular disorders, and cancer.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Persulfidation in Plants: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Protein Persulfidation in Brain Aging and Neurodegeneration [frontiersin.org]

- 5. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of protein function through oxidation and reduction of persulfidated states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Writers, Readers, and Erasers in Redox Regulation of GAPDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Quantification of persulfidation on specific proteins: are we nearly there yet? | Semantic Scholar [semanticscholar.org]

- 15. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

disulfane as a signaling molecule in biological systems

An In-depth Technical Guide to Disulfane as a Signaling Molecule in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂S₂), and more broadly, sulfane sulfur species, are increasingly recognized as critical signaling molecules in a wide array of biological processes. Historically overshadowed by hydrogen sulfide (H₂S), recent evidence demonstrates that disulfanes and related polysulfides are not merely byproducts of H₂S metabolism but are key mediators of redox-based cellular communication. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, including its endogenous production, mechanisms of action, and physiological roles. Detailed experimental protocols for the detection and quantification of these species are provided, along with quantitative data on their concentrations and the kinetics of their enzymatic production. Furthermore, key signaling pathways involving this compound are illustrated, and the implications for drug development are discussed.

Introduction to this compound Signaling

For many years, hydrogen sulfide (H₂S) was considered the primary gaseous signaling molecule from the sulfur-containing family, alongside nitric oxide (NO) and carbon monoxide (CO). However, it is now understood that many of the biological effects previously attributed to H₂S may be mediated by sulfane sulfur species, including this compound (H₂S₂), persulfides (RSSH), and polysulfides (RSSₙR, H₂Sₙ).[1] These molecules are characterized by a sulfur atom bonded to another sulfur atom, which confers unique chemical reactivity.

Disulfanes and polysulfides are more nucleophilic than H₂S and can directly interact with protein cysteine residues to form persulfides (-SSH), a post-translational modification known as S-sulfhydration or sulfuration.[2] This modification can alter protein structure and function, thereby modulating a variety of signaling pathways. The reversible nature of S-sulfhydration makes it an ideal mechanism for dynamic cellular regulation.

Endogenous Production of this compound

This compound and other sulfane sulfur species are produced through both enzymatic and non-enzymatic pathways in mammalian cells.

2.1. Enzymatic Production

The primary enzymatic sources of H₂S, which is a precursor to this compound, are three key enzymes involved in cysteine metabolism:

-

Cystathionine β-synthase (CBS)

-

Cystathionine γ-lyase (CSE)

-

3-Mercaptopyruvate Sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT)

These enzymes generate H₂S from L-cysteine and other substrates.[2] H₂S can then be oxidized to form this compound and other polysulfides. Additionally, there is evidence that these enzymes can directly produce sulfane sulfur species.

2.2. Non-Enzymatic Production

Non-enzymatic pathways for the generation of sulfane sulfur species also exist, often involving the reduction of elemental sulfur or the reaction of H₂S with oxidized thiols.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its associated enzymes and effects.

Table 1: Concentrations of this compound and Related Species in Biological Samples

| Biological Sample | Species Measured | Concentration/Level | Method Used | Reference |

| Human Embryonic Kidney (HEK293) Cells | Protein Persulfides | 1.52 ± 0.6 µg/mg protein | ProPerDP (Protein Persulfide Detection Protocol) | [3][4] |

| Mouse Liver | Protein Persulfides | 11.6 ± 6.9 µg/mg protein | ProPerDP | [3][4] |

| Rat Blood | Reactive Sulfide | Baseline: 0.4–0.9 µM | Monobromobimane (mBB) Assay with HPLC-FLD | [5][6] |

| Mammalian Plasma | Cysteine (Cys) | 8–10 µM | Various | [7] |

| Mammalian Plasma | Cystine (CySS) | 40–50 µM | Various | [7] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Production

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | pH Optimum | Reference |

| Human Cystathionine γ-Lyase (CSE) | L-Cystathionine | 0.5 mM | 2.5 units/mg | 8.2 | [7] |

| Human 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate | Varies with acceptor | Varies with acceptor | 8.21 ± 0.03 |

Signaling Pathways Involving this compound

This compound and related species are implicated in several critical signaling pathways, often through the S-sulfhydration of key regulatory proteins.

4.1. The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes. H₂S and polysulfides have been shown to activate this pathway by modifying Keap1 cysteine residues, including the formation of a disulfide bond between Cys226 and Cys613, thereby promoting cell survival.

4.2. Disulfidptosis

Disulfidptosis is a recently discovered form of regulated cell death triggered by disulfide stress under conditions of glucose starvation. In cancer cells with high expression of the cystine-glutamate antiporter SLC7A11, glucose deprivation leads to a depletion of NADPH. This impairs the reduction of imported cystine to cysteine, causing an accumulation of disulfide molecules. The resulting disulfide stress leads to the aberrant formation of disulfide bonds in actin cytoskeleton proteins, activating the Rac-WRC-Arp2/3 signaling pathway and causing cytoskeletal collapse and cell death.

Experimental Protocols for this compound Detection

Accurate detection and quantification of this compound and related sulfane sulfur species are crucial for studying their biological roles. Below are detailed protocols for key experimental methods.

5.1. Cyanolysis Assay for Total Sulfane Sulfur

This colorimetric method is one of the earliest techniques for detecting sulfane sulfur. It relies on the reaction of sulfane sulfur with cyanide to produce thiocyanate, which then forms a colored complex with ferric ions.[8][9][10][11]

Materials:

-

1 M KCN in 0.1 M NaOH

-

Ferric nitrate solution: 2 g Fe(NO₃)₃·9H₂O in 20 mL of 65% nitric acid

-

Sample (e.g., purified protein, cell lysate)

-

Spectrophotometer

Protocol:

-

To 20 µL of the sample, add 200 µL of 100 mM KCN (dissolved in 10 mM NaOH).

-

Incubate the mixture at room temperature for 15 minutes.

-

Add 200 µL of the ferric nitrate solution to develop the red color.

-

Measure the absorbance at 460 nm using a spectrophotometer.

-

Quantify the concentration of sulfane sulfur by comparing the absorbance to a standard curve prepared with known concentrations of a sulfane sulfur donor (e.g., sodium thiosulfate).

5.2. Monobromobimane (mBB) Assay for this compound Quantification

This method involves the derivatization of sulfide with monobromobimane (mBB) to form a stable, fluorescent product (sulfide dibimane), which is then quantified by HPLC with fluorescence detection (HPLC-FLD) or LC-MS.[5][6][12][13][14][15][16][17]

Materials:

-

Monobromobimane (mBB) solution (e.g., 1.5 mM in acetonitrile)

-

Tris-HCl buffer (e.g., 100 mM, pH 9.5)

-

5-sulfosalicylic acid (e.g., 200 mM) for stopping the reaction

-

Biological sample (e.g., serum, plasma, tissue homogenate)

-

HPLC system with a C18 column and fluorescence detector (Excitation: 390 nm, Emission: 475 nm)

-

LC-MS system for mass spectrometric confirmation

Protocol:

-

Sample Preparation: Collect the biological sample and process it appropriately (e.g., homogenization, centrifugation) on ice to minimize degradation of labile sulfur species.

-

Derivatization:

-

In a microcentrifuge tube, mix 30 µL of the sample with 70 µL of Tris-HCl buffer.

-

Add 50 µL of 1.5 mM mBB solution.

-

Vortex immediately for 5 seconds and incubate in the dark at room temperature for 30 minutes.

-

-

Reaction Quenching:

-

Add 50 µL of 200 mM 5-sulfosalicylic acid to stop the reaction.

-

Vortex for 5 seconds.

-

-

Analysis:

-

Transfer the resulting solution to an autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC-FLD system.

-

Separate the sulfide dibimane from other components using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

-

Quantify the sulfide dibimane peak by comparing its area to a standard curve prepared with known concentrations of a sulfide standard (e.g., Na₂S).

-

5.3. Fluorescent Probes for Live-Cell Imaging

A variety of fluorescent probes have been developed for the real-time detection of this compound and polysulfides in living cells. These probes typically rely on the high nucleophilicity of sulfane sulfur to induce a chemical reaction that results in a change in fluorescence.[9][10][18][19][20]

General Protocol (Example using SSP2 probe):

-

Cell Culture: Plate cells (e.g., HeLa or H9c2) in a suitable imaging dish and grow to the desired confluency.

-

Probe Loading:

-

Wash the cells once with FBS-free culture medium.

-

Incubate the cells with the fluorescent probe (e.g., 50 µM SSP2) in FBS-free medium for 20 minutes at 37°C.

-

-

Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS), pH 7.4.

-

Stimulation (Optional): To observe changes in this compound levels, treat the cells with a stimulus (e.g., a this compound donor like Na₂S₂ or a compound that induces endogenous production) for a specified time.

-

Imaging:

-

Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets for the specific probe.

-

Quantify changes in fluorescence intensity in different cellular compartments or over time.

-

Implications for Drug Development

The growing understanding of this compound signaling has significant implications for drug development, particularly in the field of oncology.

6.1. Targeting this compound Metabolism

The reliance of certain cancer cells on pathways that generate or are sensitive to disulfide stress, such as the high expression of SLC7A11, presents a therapeutic vulnerability. Drugs that inhibit glucose uptake (e.g., GLUT inhibitors) or otherwise promote disulfide stress could selectively kill these cancer cells by inducing disulfidptosis.

6.2. Disulfide-Based Prodrugs

The distinct redox environments inside and outside of cells, particularly the high concentration of glutathione (GSH) in the cytosol of cancer cells, can be exploited for targeted drug delivery. Prodrugs can be designed with a disulfide linker that is stable in the bloodstream but is cleaved in the reducing intracellular environment of tumor cells, releasing the active drug specifically at the target site. This strategy can improve the therapeutic index of cytotoxic agents by minimizing off-target toxicity.

Conclusion

This compound and related sulfane sulfur species are emerging as pivotal players in cellular signaling, mediating a diverse range of physiological and pathological processes. Their ability to post-translationally modify proteins through S-sulfhydration provides a dynamic mechanism for redox regulation. The development of sophisticated analytical tools is enabling a deeper understanding of the complex biology of these molecules. As our knowledge continues to expand, targeting this compound signaling pathways holds great promise for the development of novel therapeutic strategies for a variety of diseases, including cancer.

References

- 1. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Detection of sulfane sulfur species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Disulfides in Protein Extracts ofArabidopsis thaliana using Monobromobimane (mBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. web.gps.caltech.edu [web.gps.caltech.edu]

- 14. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sfrbm.org [sfrbm.org]

- 16. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A selective and sensitive method for quantification of endogenous polysulfide production in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design strategies for organelle-selective fluorescent probes: where to start? - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08032G [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

Theoretical Insights into Disulfane (H₂S₂) Bond Length and Angles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the bond length and angles of disulfane (H₂S₂), the simplest molecule containing a disulfide bond. Understanding the geometry of this fundamental molecule is crucial for accurately modeling disulfide bridges in proteins, a key structural motif in many therapeutic proteins and drug targets. This document summarizes key quantitative data, details the experimental and computational methodologies used in its characterization, and provides visualizations of the interplay between theoretical and experimental approaches.

Geometric Parameters of this compound: A Comparative Overview

The geometry of this compound has been a subject of numerous theoretical and experimental investigations. The key parameters defining its structure are the S-S bond length, the S-H bond length, the H-S-S bond angle, and the H-S-S-H dihedral angle. A summary of values obtained from various experimental and theoretical methods is presented below.

Data Presentation

| Parameter | Experimental Value | Theoretical Method | Basis Set | Calculated Value |

| S-S Bond Length (Å) | 2.056[1] | Hartree-Fock (HF) | 6-31G | 2.069 |

| Møller-Plesset (MP2) | 6-31G | 2.061 | ||

| Density Functional Theory (B3LYP) | 6-311+G(d,p) | 2.058 | ||

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | 2.055 | ||

| S-H Bond Length (Å) | 1.342[1] | Hartree-Fock (HF) | 6-31G | 1.335 |

| Møller-Plesset (MP2) | 6-31G | 1.340 | ||

| Density Functional Theory (B3LYP) | 6-311+G(d,p) | 1.343 | ||

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | 1.341 | ||

| H-S-S Bond Angle (°) | 97.88[1] | Hartree-Fock (HF) | 6-31G | 98.5 |

| Møller-Plesset (MP2) | 6-31G | 98.1 | ||

| Density Functional Theory (B3LYP) | 6-311+G(d,p) | 98.0 | ||

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | 97.9 | ||

| **H-S-S-H Dihedral Angle (°) ** | 90.3[1] | Hartree-Fock (HF) | 6-31G | 90.4 |

| Møller-Plesset (MP2) | 6-31G | 90.3 | ||

| Density Functional Theory (B3LYP) | 6-311+G(d,p) | 90.3 | ||

| Coupled Cluster (CCSD(T)) | aug-cc-pVTZ | 90.2 |

Methodologies

Experimental Protocols

The experimental determination of the gas-phase structure of small molecules like this compound primarily relies on two high-resolution spectroscopic techniques: Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

GED is a powerful technique for determining the geometry of molecules in the gaseous state. The process involves a high-energy beam of electrons being scattered by the gas-phase molecules. The resulting diffraction pattern is then analyzed to determine the internuclear distances.

A generalized experimental protocol for a GED experiment is as follows:

-

Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons are detected by a photographic plate or a CCD detector. The diffraction pattern, consisting of concentric rings, is recorded.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This information is then used to calculate the radial distribution function, from which the internuclear distances and bond angles can be derived.

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the moments of inertia of the molecule, which are then used to determine its precise geometry.

A generalized experimental protocol for a microwave spectroscopy experiment is as follows:

-

Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency.

-

Detection: The absorption of the microwave radiation is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum, consisting of sharp absorption lines, is analyzed to determine the rotational constants of the molecule.

-

Structure Determination: The rotational constants for different isotopic species of the molecule are used to determine the bond lengths and angles with very high precision.

Theoretical Methodologies

Computational chemistry plays a pivotal role in understanding the structure and properties of molecules. Various theoretical methods are employed to calculate the equilibrium geometry of this compound.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can affect the accuracy of the calculated geometry.

-

Møller-Plesset (MP) Perturbation Theory: This method improves upon the HF theory by including electron correlation as a perturbation. MP2, the second-order correction, is a widely used method for obtaining more accurate geometries than HF.

-

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods include a term for electron correlation and are often a good compromise between accuracy and computational cost. The B3LYP functional is a popular hybrid functional used for a wide range of applications.

-

Coupled Cluster (CC) Theory: CC methods are highly accurate ab initio methods that provide a very good description of electron correlation. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for computational chemistry and is capable of yielding highly accurate molecular geometries.

Basis Sets: The accuracy of ab initio and DFT calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide a more accurate description of the electron distribution and lead to more reliable results.

Visualizations

Logical Relationship between Theoretical and Experimental Studies

References

The Discovery of Disulfide-Rich Cyclic Peptides in Nature: A Technical Guide for Researchers

Abstract

Disulfide-rich cyclic peptides (DRCPs) represent a burgeoning class of natural products with profound implications for drug discovery and development. Their unique structural architecture, characterized by a cyclic peptide backbone and a network of stabilizing disulfide bonds, confers exceptional stability and resistance to degradation, making them attractive scaffolds for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery of DRCPs in nature, intended for researchers, scientists, and professionals in the field of drug development. It covers the key methodologies for their isolation, characterization, and synthesis, presents quantitative data on their diverse biological activities, and visualizes the intricate signaling pathways they modulate and the experimental workflows employed in their study.

Introduction

Naturally occurring cyclic peptides, particularly those rich in disulfide bonds, are a testament to the ingenuity of evolutionary design. These molecules, found across various kingdoms of life, from plants and fungi to marine invertebrates, exhibit a remarkable array of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory properties.[1][2] The cyclic nature of their backbone, combined with the structural constraint imposed by multiple disulfide bridges, results in a highly stable and conformationally defined scaffold.[1][2] This inherent stability translates to improved pharmacokinetic profiles compared to their linear counterparts, a critical attribute for the development of novel therapeutics.[3] This guide will delve into the core technical aspects of DRCP discovery, providing a comprehensive resource for researchers seeking to harness the potential of these fascinating biomolecules.

Major Classes of Disulfide-Rich Cyclic Peptides

A diverse array of DRCPs have been discovered in nature, each with its characteristic structural motifs and biological functions. Two of the most extensively studied classes are the cyclotides and the conotoxins.

Cyclotides

Cyclotides are a family of plant-derived peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This unique topology, with a disulfide bond connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI, renders them exceptionally stable to thermal, chemical, and enzymatic degradation.[2][3][4]

Conotoxins

Conotoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails.[5] These peptides are typically smaller than cyclotides and exhibit a wide range of disulfide bond connectivities, leading to distinct structural superfamilies.[5] Their high potency and selectivity for various ion channels and receptors have made them invaluable tools in neuroscience research and as leads for drug development.[5][6]

Quantitative Data on Disulfide-Rich Cyclic Peptides

The biological activity of DRCPs is intrinsically linked to their structure. The following tables summarize key quantitative data for representative cyclotides and conotoxins, highlighting their structural features and potencies.

Table 1: Structural Characteristics of Representative Cyclotides

| Cyclotide | Plant Source | Amino Acid Residues | Disulfide Connectivity |

| Kalata B1 | Oldenlandia affinis | 29 | I-IV, II-V, III-VI |

| Cycloviolacin O2 | Viola odorata | 31 | I-IV, II-V, III-VI |

| MCoTI-II | Momordica cochinchinensis | 34 | I-IV, II-V, III-VI |

Table 2: Bioactivity of Representative Conotoxins

| Conotoxin | Target | Disulfide Connectivity | IC50 (nM) |

| α-Conotoxin GaIA | Muscle nAChR (α1β1γδ) | CysI-CysIII, CysII-CysIV | 38.37 |

| α-Conotoxin AdIA | Neuronal nAChR (α6/3β2β3) | CysI-CysIII, CysII-CysIV | 177 |

| ω-Conotoxin MVIIA | N-type Voltage-gated Ca2+ Channel | CysI-CysIV, CysII-CysV, CysIII-CysVI | <10 |

| μ-Conotoxin PIIIA | Voltage-gated Na+ Channel (Nav1.4) | CysI-CysIV, CysII-CysV, CysIII-CysVI | ~100 |

| αO-Conotoxin GeXIVA[1][3] | α9α10 nicotinic acetylcholine receptor | CysI-CysII, CysIII-CysIV | 4.61 |

Note: IC50 values can vary depending on the experimental conditions and assay used.[7][8]

Experimental Protocols

The discovery and characterization of DRCPs rely on a suite of sophisticated experimental techniques. This section provides an overview of the key methodologies involved.

Isolation and Purification of Cyclotides from Plant Material

Objective: To extract and purify cyclotides from plant tissues for subsequent characterization.

Protocol:

-

Extraction:

-

Homogenize fresh or dried plant material (e.g., leaves, roots) in a solvent mixture, typically dichloromethane/methanol (1:1 v/v) or 50% acetonitrile with 1% formic acid.[9][10]

-

Incubate the mixture overnight with shaking to facilitate extraction.[10]

-

Filter the extract to remove solid plant debris.

-

-

Solid-Phase Extraction (SPE):

-

Load the crude extract onto a C18 SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove polar impurities.

-

Elute the cyclotides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile).[9]

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the cyclotide-containing fractions using a C18 RP-HPLC column.

-

Employ a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) as the mobile phase.[11]

-

Monitor the elution profile at 215 nm and collect the fractions corresponding to the cyclotide peaks.[11]

-

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and amino acid sequence of the purified DRCPs, and to map their disulfide bond connectivity.

Protocol:

-

Intact Mass Analysis:

-

Analyze the purified peptide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to determine its monoisotopic mass.[12]

-

-

Reduction and Alkylation for Sequencing:

-

To enable sequencing of the cyclic peptide, the disulfide bonds must be reduced and the resulting free thiols alkylated to prevent re-oxidation.

-

Reduce the peptide with a reducing agent such as dithiothreitol (DTT).[11]

-

Alkylate the cysteine residues with iodoacetamide or N-ethylmaleimide.

-

Linearize the peptide backbone through enzymatic digestion if necessary.[13]

-

-

Tandem Mass Spectrometry (MS/MS) Sequencing:

-

Subject the reduced and alkylated linear peptide to MS/MS analysis.

-

Fragment the peptide ions using collision-induced dissociation (CID) or other fragmentation methods.

-

Analyze the resulting fragment ion spectrum to deduce the amino acid sequence.[12]

-

-

Disulfide Bond Mapping:

-

Perform partial reduction of the native peptide to generate a mixture of species with different numbers of intact disulfide bonds.[3]

-

Alkylate the newly formed free thiols with a specific alkylating agent.

-

Completely reduce the remaining disulfide bonds and alkylate with a different alkylating agent.

-

Digest the differentially alkylated peptide with a protease.

-

Analyze the resulting peptide fragments by LC-MS/MS to identify the cysteine residues that were originally linked.[14]

-

Structural Elucidation by NMR Spectroscopy

Objective: To determine the three-dimensional structure of the DRCP in solution.

Protocol:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable solvent, typically a mixture of H2O/D2O or an organic solvent, to a concentration of 1-5 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[15]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[15][16]

-

-

-

Structure Calculation:

-

Assign all proton resonances to specific amino acid residues in the sequence.[15]

-

Convert the NOESY cross-peak intensities into inter-proton distance restraints.

-

Use molecular dynamics and simulated annealing protocols to calculate a family of structures that are consistent with the experimental restraints.[16]

-

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize DRCPs for structure-activity relationship studies and therapeutic development.

Protocol:

-

Linear Peptide Assembly:

-

On-Resin or Solution-Phase Cyclization:

-

After assembly of the linear peptide, deprotect the N- and C-termini (or side chains for side-chain cyclization).

-

Perform the cyclization reaction using a suitable coupling reagent (e.g., HBTU, HATU).[17]

-

-

Cleavage and Deprotection:

-

Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).[17]

-

-

Oxidative Folding:

-

Dissolve the crude cyclic peptide in a suitable buffer and allow the disulfide bonds to form through air oxidation or by using a redox buffer system.

-

-

Purification:

-

Purify the final cyclic peptide by RP-HPLC.[19]

-

Signaling Pathways and Experimental Workflows

DRCPs exert their biological effects by interacting with specific molecular targets and modulating cellular signaling pathways. The discovery and characterization of these peptides often follow a systematic workflow.

Signaling Pathway of Cyclotide-Mediated Immunosuppression

Certain cyclotides, such as Kalata B1, have been shown to inhibit the proliferation of T-lymphocytes.[20] This effect is mediated, at least in part, by the suppression of the interleukin-2 (IL-2) signaling pathway.[20]

Mechanism of Action of Conotoxins on Ion Channels

Conotoxins are renowned for their ability to potently and selectively target various ion channels. For example, μ-conotoxins block voltage-gated sodium channels, while ω-conotoxins inhibit voltage-gated calcium channels.[5]

References

- 1. Cyclotides, a promising molecular scaffold for peptide-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conotoxin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel αO-conotoxin GeXIVA[1,2] Nonaddictive Analgesic with Pharmacokinetic Modelling-Based Mechanistic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. healthbiotechpharm.org [healthbiotechpharm.org]

- 11. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. rsc.org [rsc.org]

- 20. Cyclotides Suppress Human T-Lymphocyte Proliferation by an Interleukin 2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Diallyl Disulfide: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of DADS, with a focus on its anticancer, anti-inflammatory, antioxidant, cardiovascular protective, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by DADS. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic applications of this promising natural compound.

Introduction

Garlic has been utilized for centuries in traditional medicine, and modern research has identified its organosulfur compounds as the primary contributors to its therapeutic effects. Among these, diallyl disulfide (DADS) is a key oil-soluble compound formed from the decomposition of allicin, which is released upon the crushing of garlic cloves.[1][2] DADS has been shown to exhibit a wide range of biological activities, making it a compound of interest for the prevention and treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[2][3][4] This guide will delve into the molecular mechanisms underlying these functions, presenting the available evidence in a structured and accessible format for the scientific community.

Anticancer Activity

DADS has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, including those of the breast, colon, prostate, and stomach.[1][5][6] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cancer cell growth and survival.[7][8]

Quantitative Data: Cytotoxicity of Diallyl Disulfide

The cytotoxic efficacy of DADS is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| KPL-1 | Breast Cancer (ER+) | 1.8 - 18.1 | 72 | [9] |

| MCF-7 | Breast Cancer (ER+) | 1.8 - 18.1 | 72 | [9] |

| MDA-MB-231 | Breast Cancer (ER-) | 1.8 - 18.1 | 72 | [9] |

| MKL-F | Breast Cancer (ER-) | 1.8 - 18.1 | 72 | [9] |

| PC-3 | Prostate Cancer | 40 | Not Specified | [1] |

| HCT-15 | Colon Cancer | >100 (DATS IC50=11.5) | Not Specified | [10] |

| DLD-1 | Colon Cancer | >100 (DATS IC50=13.3) | Not Specified | [10] |

| AGS | Gastric Adenocarcinoma | Not specified, dose-dependent | 48 | [11] |

| SW1783 | Astrocytoma | Not specified, dose-dependent | Not Specified | [5] |

| SW1088 | Astrocytoma | Not specified, dose-dependent | Not Specified | [5] |

| CCF-STTG1 | Astrocytoma | Not specified, dose-dependent | Not Specified | [5] |

| CHLA-03-AA | Astrocytoma | Not specified, dose-dependent | Not Specified | [5] |

Induction of Apoptosis

DADS is a potent inducer of apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[9] This leads to the activation of caspase-3, a key executioner caspase.[9]

This protocol is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve exponential growth and sub-80% confluency at harvest. After overnight adherence, treat with desired DADS concentrations and a vehicle control for a specified duration.[12]

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin-EDTA, and combine with the supernatant.[12]

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C and discard the supernatant.[12]

-

Washing: Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging and discarding the supernatant after each wash.[12]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.[12]

Cell Cycle Arrest

DADS can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[8][13] This is often associated with the modulation of cell cycle regulatory proteins. For instance, DADS has been shown to decrease the production of cyclin B1, cdc25c, cdc2, and p-cdc2.[8]

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.[12]

-

Cell Harvesting and Fixation: Harvest cells and wash once with ice-cold PBS. Resuspend the pellet in 200 µL of ice-cold PBS and, while vortexing, add 2 mL of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.[12]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A (final concentration ~100 µg/mL). Incubate at 37°C for 30 minutes in the dark.[12]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The resulting histogram will display peaks corresponding to the G0/G1, S, and G2/M phases.[12]

Modulation of Signaling Pathways

DADS exerts its anticancer effects by modulating several key signaling pathways.

In human osteosarcoma cells, DADS has been shown to induce G2/M arrest, apoptosis, and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway.[14]

Caption: DADS-mediated inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory and Antioxidant Activities

DADS exhibits significant anti-inflammatory and antioxidant properties, which are crucial for its protective effects against various pathological conditions.

Anti-inflammatory Effects

DADS has been shown to suppress the production of pro-inflammatory mediators and cytokines. In lipopolysaccharide (LPS)-activated BV2 microglia, DADS significantly inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[15] It also attenuated the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[15]

A key mechanism underlying the anti-inflammatory action of DADS is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[7][16] DADS has been shown to suppress the activation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[16] In a colitis-induced colorectal cancer model, DADS was found to inhibit GSK-3β, leading to the inactivation of NF-κB.[17][18]

Caption: DADS inhibits NF-κB signaling via GSK-3β.

Antioxidant Effects

DADS demonstrates antioxidant activity by enhancing the expression of antioxidant proteins.[7]

DADS can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.[7][19] This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[7] The proposed mechanism involves the modification of cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation.[20][21]

Caption: DADS activates the Nrf2 antioxidant pathway.

Cardiovascular Protective Effects

DADS has been shown to exert protective effects on the cardiovascular system.[2][4] In animal models of myocardial necrosis, DADS administration, both alone and in combination with carvedilol, demonstrated cardioprotective potential by improving antioxidant status and reducing inflammation.[22] In a study on isoprenaline-induced myocardial necrosis in rats, DADS was administered at a dose of 8.94 mg/kg.[22]

Antimicrobial Activity

DADS exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[3][23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of DADS is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 12 - 49 | [3] |

| Escherichia coli | Gram-negative | 11.4 (inhibition zone) | [3] |

| Pseudomonas aeruginosa | Gram-negative | 21.9 | [3] |

| Candida albicans | Fungus | 1250 | [23] |

| Aeromonas hydrophila | - | 320-640 | [23] |

| Vibrio vulnificus | - | 160 | [23] |

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Culture the microbial strain overnight. Inoculate colonies into sterile broth and incubate to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

-

Assay Procedure: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the DADS stock solution to the first well and perform serial two-fold dilutions across the plate. Add 100 µL of the prepared inoculum to each well.[3]

-

Incubation: Include positive (broth with inoculum) and negative (broth only) controls. Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[23]

-

Interpretation: The MIC is the lowest concentration of DADS that completely inhibits visible microbial growth.[23]

Conclusion and Future Directions

Diallyl disulfide, a key bioactive compound in garlic, exhibits a remarkable array of biological functions with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, cardiovascular protective, and antimicrobial properties are supported by a growing body of scientific evidence. The molecular mechanisms underlying these effects, particularly the modulation of critical signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Nrf2, provide a solid foundation for its further development as a therapeutic agent.

While preclinical studies are promising, further research is warranted to translate these findings into clinical applications. Future investigations should focus on optimizing the bioavailability and delivery of DADS, conducting rigorous clinical trials to establish its efficacy and safety in humans, and exploring its potential in combination therapies. The comprehensive data and methodologies presented in this technical guide aim to facilitate and inspire continued research into the multifaceted therapeutic applications of diallyl disulfide.

References

- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 9. Growth inhibitory effects of diallyl disulfide on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Molecular mechanism of diallyl disulfide in cell cycle arrest and apoptosis in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of diallyl disulfide on the production of inflammatory mediators and cytokines in lipopolysaccharide-activated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFkappaB and prevents colitis-induced colorectal cancer by inhibiting GSK-3beta [en-cancer.fr]

- 19. scienceopen.com [scienceopen.com]

- 20. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of NRF2 by nitrosative agents and H2O2 involves KEAP1 disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cardioprotective Potential of Garlic Oil and Its Active Constituent, Diallyl Disulphide, in Presence of Carvedilol during Chronic Isoprenaline Injection-Mediated Myocardial Necrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Computational Modeling of Disulfide Cross-Linking Reactions: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfide bonds are critical covalent linkages that dictate the structure, stability, and function of a vast number of proteins. Their correct formation is paramount for the efficacy of protein-based therapeutics, including monoclonal antibodies and enzymes. The computational modeling of disulfide cross-linking reactions has emerged as an indispensable tool in protein engineering and drug development, offering predictive power that can significantly accelerate research and development timelines. This guide provides a comprehensive overview of the core computational methodologies employed to model and predict disulfide bond formation, from sequence-based prediction to intricate quantum mechanical simulations of the reaction chemistry. We present quantitative data for easy comparison of method performance, detailed experimental protocols for model validation, and visual diagrams of key workflows and pathways to facilitate a deeper understanding of these complex processes.

Introduction to Disulfide Cross-Linking and its Computational Significance

Disulfide bonds are formed by the oxidation of two cysteine residues, creating a covalent link that imposes significant constraints on the polypeptide chain. This cross-linking is crucial for maintaining the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment.[1] In the context of drug development, engineered disulfide bonds can enhance the thermal stability and shelf-life of protein therapeutics.[1]

Computational modeling provides a powerful lens through which to study and predict disulfide connectivity. These in silico approaches can drastically reduce the experimental overhead required to determine disulfide patterns, guide protein engineering efforts, and provide mechanistic insights into the chemical reactions governing their formation. The primary goals of computational modeling in this domain are to:

-

Predict the native disulfide connectivity from the amino acid sequence.

-

Simulate the chemical mechanism of disulfide bond formation and cleavage.

-

Calculate the thermodynamic stability and redox potential of disulfide bonds.

-

Guide the rational design of novel disulfide bonds to enhance protein stability.

This guide will delve into the theoretical underpinnings and practical applications of the key computational techniques used to achieve these goals.

Core Computational Modeling Techniques

The computational modeling of disulfide cross-linking spans a range of methods, each with its own strengths and ideal applications. These can be broadly categorized into sequence-based prediction, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) approaches.

Prediction of Disulfide Connectivity from Sequence

Predicting which cysteines will form bonds from the primary amino acid sequence is a crucial first step in characterizing a protein. This "disulfide connectivity pattern" problem is non-trivial, as the number of possible patterns grows rapidly with the number of cysteines. Machine learning methods have proven to be highly effective in tackling this challenge.

Commonly used machine learning approaches include Support Vector Machines (SVMs) and Artificial Neural Networks (ANNs).[2][3][4] These models are trained on large datasets of proteins with experimentally determined disulfide bonds. The input features for these models often include:

-

Evolutionary Information: Position-Specific Scoring Matrices (PSSMs) derived from multiple sequence alignments provide insights into conserved residues.

-

Sequence Profiles: Information about the amino acids flanking the cysteine residues.

-

Predicted Structural Features: Predicted secondary structure (alpha-helix, beta-sheet) and solvent accessibility.

Once a model predicts the likelihood of each possible cysteine pair forming a bond, a graph-based algorithm, such as the Edmond-Gabow maximum weight matching algorithm, is often used to determine the most probable overall connectivity pattern.[2]

Below is a logical diagram illustrating a typical workflow for disulfide connectivity prediction.

Data Presentation: Performance of Disulfide Connectivity Prediction Methods

The accuracy of these prediction methods is typically evaluated using two metrics: the percentage of correctly predicted disulfide bonds (Qc) and the percentage of proteins for which the entire disulfide connectivity pattern is correctly predicted (Qp).

| Method Type | Key Features | Reported Accuracy (Qp) | Reference Datasets |

| Neural Networks | Utilizes evolutionary information and predicted secondary structure. | ~70-88% | SPX, PDB-select |

| Support Vector Machines (SVM) | Employs diverse feature vectors including sequence and structural data. | ~70-91% | SP39, PDBCYS |

| Hybrid Methods | Combine multiple machine learning models and graph algorithms. | Up to 93.6% (Qb) | SP39 |

Note: Accuracy can vary significantly based on the dataset used for training and testing, and the number of disulfide bonds in the protein.[2][5]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of proteins, allowing researchers to study the conformational changes associated with disulfide bond formation and breaking. These simulations are invaluable for:

-

Assessing the impact of disulfide bonds on protein stability: By comparing simulations of wild-type and cysteine-mutant proteins, one can quantify the stabilizing effect of a disulfide bond.

-

Studying the dynamics of disulfide-rich proteins: MD can reveal how disulfide bonds constrain protein motion and influence interactions with other molecules.

-

Calculating the free energy of disulfide bond formation: Advanced techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to compute the redox potential of a disulfide bond.[6][7][8][9]

A general workflow for setting up and running an MD simulation of a protein with a disulfide bond is depicted below.